2-(4-Bromopyridin-2-YL)acetonitrile

Quality Control Purity Reproducibility

Sourcing a reliable 2,4-disubstituted pyridine building block with documented biological activity and unambiguous regiochemistry is a recurring challenge in medicinal chemistry. 2-(4-Bromopyridin-2-yl)acetonitrile directly addresses this need as a dual-reactive intermediate with proven utility in patent-protected drug candidate synthesis. • Regiochemical Certainty: The specific 2-cyano, 4-bromo substitution eliminates isomer ambiguity, ensuring reproducible cross-coupling outcomes not achievable with positional isomers. • Validated Biological Starting Point: Documented PCAF bromodomain inhibition (IC50 = 22 nM) provides a direct rationale for immediate use in epigenetic reader SAR campaigns. • Supply Assurance: Offered at 97% purity with consistent availability across research-scale quantities, supporting both exploratory chemistry and early lead optimization.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 312325-73-8
Cat. No. B1290493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromopyridin-2-YL)acetonitrile
CAS312325-73-8
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)CC#N
InChIInChI=1S/C7H5BrN2/c8-6-2-4-10-7(5-6)1-3-9/h2,4-5H,1H2
InChIKeyPGQNQSWJQOUINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromopyridin-2-yl)acetonitrile: Bifunctional Building Block


2-(4-Bromopyridin-2-yl)acetonitrile (CAS 312325-73-8), also known as 2-Cyanomethyl-4-bromopyridine, is a heteroaromatic building block with the molecular formula C₇H₅BrN₂ . Its structure features a pyridine ring substituted with a bromine atom at the 4-position and a cyanomethyl group at the 2-position . This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis, as it offers two distinct reactive sites for further functionalization: the bromine atom for cross-coupling reactions and the nitrile group for conversion into other functional groups .

Reactive Handle
4-Bromo for cross-coupling reactions
Functional Group
Cyanomethyl convertible to amines, acids, heterocycles
Scaffold
2,4-disubstituted pyridine for heterocyclic synthesis

Why 2-(4-Bromopyridin-2-yl)acetonitrile Is Irreplaceable


Substituting 2-(4-Bromopyridin-2-yl)acetonitrile with a closely related analog like its positional isomer, 2-(2-bromo-4-pyridyl)acetonitrile (CAS 312325-74-9), is not chemically equivalent . The specific 2,4-substitution pattern on the pyridine ring dictates a unique electronic environment and steric profile, which directly influences its reactivity in key transformations such as palladium-catalyzed cross-coupling reactions . Furthermore, its unique arrangement of a bromine and a cyanomethyl group is critical for its ability to participate in specific synthetic routes, such as the one described in patent US-8883846-B2 for bicyclic compounds [1]. A generic substitution would fail to achieve the same regiochemical outcome, potentially leading to failed syntheses or the production of an undesired isomer.

Positional isomer (2-(2-bromo-4-pyridyl)acetonitrile) yields different regiochemical outcome in cross-couplings, compromising synthetic route integrity.
Generic purity grades may introduce side reactions; documented lot purity supports reproducible downstream transformations.

2-(4-Bromopyridin-2-yl)acetonitrile: Performance vs. Analogs


Purity and Batch Consistency

When compared to a generic supply of the same compound, a specific vendor (Shaoyuan) offers 2-(4-Bromopyridin-2-yl)acetonitrile with a documented batch purity of 99.55% . This is a quantifiable improvement over the standard industry purity of 97-98% offered by other suppliers , . Higher purity ensures fewer side reactions and impurities, which is critical for the success of subsequent synthetic steps, especially in complex molecule synthesis.

Purity & Batch Consistency
Head-to-head
99.55% (Shaoyuan) vs 97–98% (industry)
Higher purity supports synthetic reproducibility
Vendor COA data; 1.55–2.55% absolute improvement
Quality Control Purity Reproducibility

Regioselective Cross-Coupling Reactivity

The 4-positioned bromine on the pyridine ring of 2-(4-Bromopyridin-2-yl)acetonitrile is a key differentiator from its isomer, 2-(2-bromo-4-pyridyl)acetonitrile. The specific 2,4-substitution pattern enables predictable and high-yielding participation in Suzuki-Miyaura and Heck reactions. This is a class-level inference based on established cross-coupling chemistry, where the electronic and steric environment of a bromopyridine dictates its reactivity [1]. The target compound is specifically designed as a building block for these reactions , unlike its isomer which would yield a different regioisomeric product.

Regioselective Cross-Coupling
Class-level inference
Predictable 4-position reactivity vs. isomer (2,2-substitution)
Correct isomer ensures desired regiochemical outcome
Based on established Suzuki/Heck principles
Synthetic Chemistry Cross-Coupling Regioselectivity

Activity Against PCAF Bromodomain

2-(4-Bromopyridin-2-yl)acetonitrile has demonstrated binding activity against the PCAF (KAT2B) bromodomain with a reported IC50 of 22 nM in an in vitro assay [1]. This quantitative data point provides a specific basis for its use as a chemical probe or a starting point for medicinal chemistry optimization targeting this epigenetic reader domain. This is a specific, quantifiable property that distinguishes it from other building blocks lacking this targeted activity.

PCAF Bromodomain Activity
Supporting evidence
IC50 = 22 nM
Supports epigenetic probe development
In vitro peptide displacement assay
Epigenetics Bromodomain Inhibitor

Research Applications of 2-(4-Bromopyridin-2-yl)acetonitrile


Synthesis of 4-Aryl-2-Bromopyridines

This compound is ideally suited for γ-functionalization reactions. As demonstrated in recent literature, 2-(4-bromopyridin-2-yl)acetonitrile can be employed as a substrate in mild, metal-free conditions to synthesize a variety of 4-aryl-2-bromopyridines [1]. The presence of both the bromine and the nitrile group allows for this unique transformation, making it a valuable intermediate for constructing more complex heterocyclic scaffolds.

PCAF Bromodomain Inhibitor Development

Given its documented inhibitory activity against the PCAF bromodomain (IC50 = 22 nM), this compound serves as a validated starting point for medicinal chemistry campaigns targeting epigenetic readers [2]. Researchers can use it as a template for structure-activity relationship (SAR) studies, modifying its structure to improve potency, selectivity, and drug-like properties.

Bicyclic Therapeutic Agent Synthesis

This compound is a specifically claimed intermediate in the synthesis of bicyclic compounds designed for therapeutic use, as detailed in US Patent 8883846 B2 [3]. This establishes its proven utility in complex, multi-step synthetic routes aimed at producing patentable drug candidates, providing a clear rationale for its selection in pharmaceutical R&D projects.

Application
Selection Property
Validation Focus
4-Aryl-2-bromopyridine synthesis
Heteroaromatic building block with nitrile handle
Regioselective γ-functionalization scope
PCAF bromodomain inhibitor research
Reported bromodomain binding activity
SAR and selectivity profiling
Bicyclic compound synthesis research
Patented intermediate for bicyclic scaffolds
Multi-step synthetic route evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromopyridin-2-YL)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.